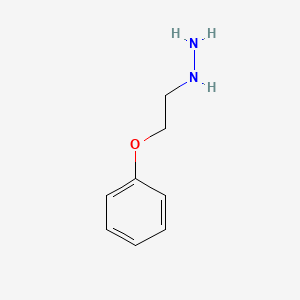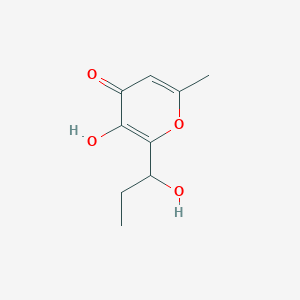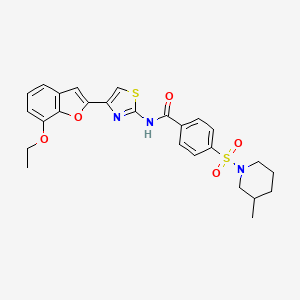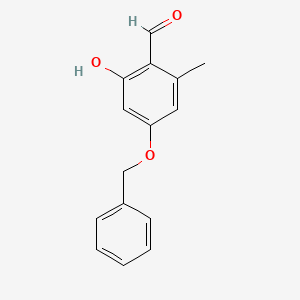
N-(2,1,3-Benzothiadiazol-4-yl)-5,6-dimethylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1,3-Benzothiadiazol-4-yl)-5,6-dimethylpyrimidine-4-carboxamide: is a heterocyclic compound that combines the structural features of benzothiadiazole and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-Benzothiadiazol-4-yl)-5,6-dimethylpyrimidine-4-carboxamide typically involves the following steps:
-
Formation of the Benzothiadiazole Moiety
- Starting from commercially available 2-aminobenzenethiol, the benzothiadiazole ring is formed through a cyclization reaction with nitrous acid.
- The reaction is carried out under acidic conditions, often using hydrochloric acid, at low temperatures to ensure the formation of the desired benzothiadiazole ring.
-
Synthesis of the Pyrimidine Ring
- The pyrimidine ring is synthesized separately, often starting from acetylacetone and guanidine.
- The reaction is typically conducted in the presence of a base such as sodium ethoxide, under reflux conditions.
-
Coupling of Benzothiadiazole and Pyrimidine Rings
- The final step involves coupling the benzothiadiazole and pyrimidine rings through an amide bond formation.
- This is achieved by reacting the benzothiadiazole derivative with 5,6-dimethylpyrimidine-4-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and increase yields.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole ring.
- Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction
- Reduction reactions can target the nitro groups or the carbonyl group in the carboxamide moiety.
- Typical reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution
- The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
- Common reagents include alkyl halides and aryl halides under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Alkylated or arylated derivatives of the original compound.
Scientific Research Applications
Chemistry
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its electron-accepting properties.
Photovoltaic Materials: It serves as a building block for the synthesis of materials used in dye-sensitized solar cells.
Biology and Medicine
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial strains.
Cancer Research: It is being investigated for its potential anticancer properties, particularly in inhibiting specific enzymes involved in cancer cell proliferation.
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Sensors: Employed in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.
Electron Transfer: In organic electronics, it facilitates electron transfer processes due to its electron-accepting nature.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog without the pyrimidine ring, used in similar applications but with different electronic properties.
5,6-Dimethylpyrimidine-4-carboxamide: Lacks the benzothiadiazole moiety, used in medicinal chemistry for different targets.
Uniqueness
Enhanced Electronic Properties: The combination of benzothiadiazole and pyrimidine rings provides unique electronic properties, making it more effective in organic electronics.
Broader Biological Activity: The compound’s structure allows it to interact with a wider range of biological targets, enhancing its potential as a therapeutic agent.
This detailed overview should provide a comprehensive understanding of N-(2,1,3-Benzothiadiazol-4-yl)-5,6-dimethylpyrimidine-4-carboxamide, its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-7-8(2)14-6-15-11(7)13(19)16-9-4-3-5-10-12(9)18-20-17-10/h3-6H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECANEBQHZDCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=CC3=NSN=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2762169.png)

![3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid](/img/structure/B2762172.png)
![(Z)-tert-butyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2762173.png)

![3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-bromophenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2762176.png)
![Tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2762178.png)
![1-[(furan-2-yl)methyl]-4-{[(2-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2762181.png)

![(3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid](/img/structure/B2762185.png)

![2-(Isopropylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2762190.png)
